molecular formula C11H14ClNS B14876994 7-(4-Chlorophenyl)-1,4-thiazepane

7-(4-Chlorophenyl)-1,4-thiazepane

Cat. No.: B14876994
M. Wt: 227.75 g/mol
InChI Key: CWWXTKDBAWUSBM-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-1,4-thiazepane is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms within its ring structure, substituted at position 7 with a 4-chlorophenyl group.

Properties

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

7-(4-chlorophenyl)-1,4-thiazepane

InChI

InChI=1S/C11H14ClNS/c12-10-3-1-9(2-4-10)11-5-6-13-7-8-14-11/h1-4,11,13H,5-8H2

InChI Key

CWWXTKDBAWUSBM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCSC1C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzylamine with a thioamide under basic conditions to form the thiazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.

Scientific Research Applications

7-(4-Chlorophenyl)-1,4-thiazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Related Heterocyclic Compounds

The provided evidence highlights compounds with fused heterocyclic cores or substituted aromatic systems. Key comparison points include ring structure , substituent effects , synthetic methods , and physicochemical properties .

Structural and Functional Group Comparisons
Compound Name (ID) Core Structure Substituents Key Functional Groups
7-(4-Chlorophenyl)-1,4-thiazepane 1,4-thiazepane (7-membered ring) 4-Chlorophenyl at position 7 S, N, Cl
3k Tetrazolo-pyrrolo-pyrimidine 4-Chlorophenyl (x2) Cl, N-rich fused rings
3l Tetrazolo-pyrrolo-pyrimidine 3-Chloro-4-fluorophenyl, 4-chlorophenyl Cl, F, N-rich fused rings
6a–6d Pyrrole derivatives Ethoxymethylene, cyano, substituted aryl (e.g., 4-methoxyphenyl, phenyl) CN, C=O, C=C, OCH3
Benzodithiazine derivatives Benzodithiazine Chloro, methyl ester, hydrazino, dihydroxybenzylidene Cl, SO2, COOCH3, N=CH

Key Observations :

  • Ring Size/Complexity : Thiazepanes (7-membered) are less conformationally constrained than fused systems like tetrazolo-pyrrolo-pyrimidines (e.g., 3k, 3l) but may exhibit lower thermal stability due to fewer aromatic interactions .
  • Fluorine in 3l may improve metabolic stability compared to this compound.
Physicochemical Properties
Compound (ID) Melting Point (°C) Molecular Weight IR/NMR Features
3k 224–225 381 IR: C=C/C=N absorption; ¹H-NMR: 11H ArH signals
3l 220–222 399 IR: C=C/C=N absorption; ¹H-NMR: 9H ArH signals
6a 130–131 349 IR: CN/C=O; ¹H-NMR: ethoxymethylene (δ 8.62 ppm)
6d 167–168 341 IR: CN/C=O; ¹H-NMR: substituted aryl signals
Benzodithiazine N/A 431 ¹H-NMR: N=CH (δ 8.62 ppm); Elemental analysis: C 39.02%, N 13.00%

Key Observations :

  • Melting Points : Fused-ring systems (e.g., 3k, 3l) exhibit higher melting points (>220°C) due to rigid, planar structures, whereas pyrrole derivatives (6a–6d) melt at lower temperatures (117–168°C) .
  • Spectroscopy : Thiazepanes would likely show distinct ¹H-NMR splitting patterns due to chair-like conformations, contrasting with the sharp aromatic signals of tetrazolo-pyrrolo-pyrimidines .

Key Observations :

  • Thiazepanes typically require ring-closing metathesis or nucleophilic substitution, differing from the cyclization/condensation methods for fused heterocycles .
  • Ethoxymethylene groups (6a–6d) introduce steric bulk, which may hinder reactivity compared to thiazepanes’ simpler substitution patterns .

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